molecular formula C15H30O2 B115217 Pentadecanoic acid CAS No. 1002-84-2

Pentadecanoic acid

Cat. No.: B115217
CAS No.: 1002-84-2
M. Wt: 242.40 g/mol
InChI Key: WQEPLUUGTLDZJY-UHFFFAOYSA-N
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Description

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid with the molecular formula CH₃(CH₂)₁₃COOH. It is recognized as an essential fatty acid with critical roles in cardiometabolic health, immune function, and longevity pathways such as AMPK activation and mTOR inhibition . Emerging research highlights its presence in diverse biological systems, including microbial lipids, human plasma, and dietary sources like dairy products . Its structural uniqueness—15 carbon atoms without double bonds—distinguishes it from even-chain and unsaturated fatty acids, enabling distinct biochemical interactions and applications in medicine, biofuels, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecanoic acid can be synthesized in the laboratory through the permanganate oxidation of 1-hexadecene (CH3(CH2)13CH=CH2) . This method involves the use of potassium permanganate as an oxidizing agent under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as dairy fat. The butterfat in cow milk is a major dietary source, comprising about 1.2% of cow milk fat . The extraction process involves separating the fatty acids from the milk fat through various chemical and physical methods.

Chemical Reactions Analysis

Oxidation

Pentadecanoic acid undergoes oxidative cleavage to form shorter-chain derivatives:

Reagents & Conditions:

  • KMnO₄/H⁺ : Produces CO₂ and water via complete oxidation

  • Partial Oxidation : Generates ketones or dicarboxylic acids depending on conditions

ProductConditionsApplication
PentadecanalMild oxidative environmentsPerfume intermediates
α,β-Unsaturated acidDehydrogenationPolymer precursors

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to primary alcohol :
Reaction:
C15H30O2LiAlH4C15H31OH\text{C}_{15}\text{H}_{30}\text{O}_2\xrightarrow{\text{LiAlH}_4}\text{C}_{15}\text{H}_{31}\text{OH}

PropertyThis compoundPentadecanol
Melting Point 52.5°C 49-51°C
Solubility Insoluble in waterSlightly soluble

Esterification

Forms stable esters with alcohols under acidic/basic catalysis :
Reaction:
C15H30O2+ROHC15H29O2R+H2O\text{C}_{15}\text{H}_{30}\text{O}_2+\text{ROH}\rightleftharpoons \text{C}_{15}\text{H}_{29}\text{O}_2\text{R}+\text{H}_2\text{O}

Ester DerivativeAlcohol UsedApplication
Methyl pentadecanoateMethanolGC-MS standards
Ethyl pentadecanoateEthanolBiofuel additives

β-Oxidation

In mitochondria, this compound undergoes β-oxidation, producing acetyl-CoA and propionyl-CoA :
Pathway:

  • Activation to pentadecanoyl-CoA

  • Four-step cyclic degradation removing two carbons per cycle

  • Final cycle yields acetyl-CoA + propionyl-CoA

Cycle IterationProducts GeneratedATP Yield
1Acetyl-CoA + C13-CoA5 ATP
77 Acetyl-CoA + Propionyl78 ATP

Endocannabinoid Metabolism

Pentadecanoylcarnitine, a key metabolite, demonstrates:

  • Full agonism at CB1/CB2 receptors (EC₅₀ 3.2–3.7 μM)

  • 5-HT1A/1B receptor activation

ActivityBiomarker ModulationClinical Relevance
Anti-inflammatory↓ IL-1α, MCP-1 Cardiovascular protection
AnalgesicHistamine receptor antagonismPain management

Stability & Environmental Impact

  • Thermal Decomposition : Occurs >200°C, releasing CO₂ and hydrocarbons

  • Aquatic Toxicity : H413 classification (may cause long-term aquatic effects)

This comprehensive profile establishes this compound as chemically versatile with significant industrial and biochemical applications. Its dual role as a synthetic precursor and bioactive molecule warrants continued research into reaction optimization and metabolic engineering.

Scientific Research Applications

Cancer Research

1.1 Anti-Cancer Properties

Pentadecanoic acid has been investigated for its anti-cancer properties, particularly in breast cancer. Studies have demonstrated that it can inhibit the JAK2/STAT3 signaling pathway, which is often activated in cancer stem-like cells (CSCs). In experiments using MCF-7/SC cells, this compound showed significant cytotoxic effects with IC50 values indicating its potency against these cells. It also reduced the stemness of CSCs by decreasing the expression of key markers such as CD44 and β-catenin, while promoting apoptosis through caspase-dependent mechanisms .

1.2 Migration and Invasion Inhibition

In addition to its cytotoxic effects, this compound has been shown to suppress the migratory and invasive capabilities of breast cancer cells. This was evidenced by wound healing and transwell assays, where treated cells exhibited significantly reduced migration and invasion compared to untreated controls . The fatty acid's ability to modulate epithelial-mesenchymal transition (EMT) markers further supports its role as a potential therapeutic agent in oncology.

Cardiometabolic Health

2.1 Essential Fatty Acid Status

Recent research highlights this compound's classification as an essential fatty acid, contributing positively to cardiometabolic health. It has been associated with improved metabolic profiles, including reductions in body fat and enhancements in lipid metabolism . The activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR) pathways by this compound are believed to be key mechanisms underlying these benefits .

2.2 Dietary Supplementation Studies

While this compound supplementation has shown promise in animal studies for managing obesity and metabolic disorders, human studies are still limited. However, preliminary findings suggest that dietary intake of this compound-rich foods may confer protective effects against obesity-related conditions .

Anti-Inflammatory Effects

3.1 Pentadecanoylcarnitine as a Metabolite

Pentadecanoylcarnitine, a metabolite of this compound, has been evaluated for its anti-inflammatory properties across various human cell systems. Studies indicate that it can lower pro-inflammatory cytokines such as IL-1α and MCP-1, demonstrating potential therapeutic applications in chronic inflammatory diseases . This highlights the broader implications of this compound and its derivatives in managing inflammatory conditions.

Case Studies and Experimental Findings

Study Focus Findings
Yang et al., 2020Breast CancerThis compound inhibited JAK2/STAT3 signaling and reduced CSC markers in MCF-7/SC cells .
Nutrition JournalObesityPotential benefits observed from this compound supplementation in young adults .
Nature CommunicationsAnti-inflammatoryPentadecanoylcarnitine demonstrated dose-dependent anti-inflammatory effects across multiple cell systems .

Mechanism of Action

Pentadecanoic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Chain Length and Branching

  • Pentadecanoic Acid (C15:0) vs. Hexadecanoic Acid (C16:0): In biodiesel production, C16:0 (hexadecanoic acid) is more abundant in microbial oils (98.16 mg/100 g) compared to C15:0 (66.45 mg/100 g) under 50% rice-wash water feedstock. This reflects differences in microbial lipid synthesis efficiency . In myocardial imaging, C15:0-based tracers like [¹¹C]MePPA (15-(4-methylphenyl)this compound) are preferred over longer-chain analogs due to optimal steric properties and similarity to radioiodinated IPPA (15-(4-iodophenyl)this compound) .
  • Odd-Chain vs.

Methyl-Branched Derivatives

  • 3-Methylhexadecanoic Acid (MHDA): Methyl-branched MHDA (C16:0 with a methyl group) exhibits prolonged cardiac retention in imaging studies compared to unbranched C15:0, highlighting the role of branching in pharmacokinetics .

Metabolic and Health Impacts

Cardiometabolic Effects

  • C15:0 vs. Omega-3 Fatty Acids :
    • C15:0 demonstrates broader and safer clinically relevant activities, including anti-inflammatory and anti-fibrotic effects, in human cell-based assays compared to omega-3 fatty acids .

Longevity Pathways

  • C15:0 vs. Rapamycin and Metformin :
    • C15:0 shares AMPK activation and mTOR inhibition with longevity-enhancing drugs like rapamycin but achieves these effects at lower cytotoxicity levels .

Biomarker Reliability

  • C15:0 vs. C17:0 and Trans-Palmitoleic Acid (trans-C16:1n–7): While C15:0 and C17:0 are biomarkers for dairy intake, observational studies show conflicting associations with disease risk.

Biodiesel Feedstock

  • C15:0 in Microbial Oils: In Rhodotorula mucilaginosa, C15:0 constitutes a minor component (tetradecanoic and hexadecanoic acids dominate), but its presence enhances biodiesel cold-flow properties due to lower melting points compared to longer-chain acids .

Data Tables

Table 1: Fatty Acid Profiles in Microbial Biodiesel Production

Fatty Acid Chain Length Concentration (mg/100 g) Source Reference
Hexadecanoic C16:0 98.16 50% Rice-wash water
Pentadecanoic C15:0 66.45 50% Rice-wash water
Stearic C18:0 98.14 75% Rice-wash water

Table 2: Biomarker Performance in Observational Studies

Fatty Acid Association with Disease Biomarker Reliability Reference
Pentadecanoic No significant link to stroke Moderate
Trans-palmitoleic Strong metabolic health links High

Biological Activity

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has gained attention for its potential health benefits, particularly in relation to cellular stability, inflammation, and cancer. This article explores the biological activities of this compound, supported by various studies and findings.

Overview of this compound

This compound is primarily found in dairy products and certain fish. It is considered an essential fatty acid due to its role in human health, particularly in maintaining cellular integrity and metabolic functions. Recent research highlights its potential as a bioactive compound with diverse physiological effects.

  • Cell Membrane Stability : this compound plays a crucial role in stabilizing cell membranes. A deficiency of less than 0.2% of total circulating fatty acids can lead to ferroptosis, a form of cell death linked to oxidative stress and mitochondrial dysfunction .
  • Anti-inflammatory Properties : Studies have shown that this compound exhibits anti-inflammatory effects by modulating cytokine production. It has demonstrated the ability to lower pro-inflammatory markers such as IL-1α and MCP-1 across various human cell systems .
  • Cancer Suppression : Research indicates that this compound can inhibit the proliferation and migration of cancer cells. In particular, it has shown cytotoxic effects on breast cancer stem-like cells (MCF-7/SC), reducing their stemness and inducing apoptosis through the inhibition of the JAK2/STAT3 signaling pathway .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryReduces levels of pro-inflammatory cytokines (IL-1α, MCP-1)
Cancer cell inhibitionSuppresses growth and invasion of MCF-7/SC cells
Cell membrane stabilityEssential for preventing ferroptosis; optimal levels >0.4% C15:0 required
Cardiovascular healthAssociated with reduced risk of cardiovascular diseases
Longevity pathwaysActivates AMPK and inhibits mTOR, critical for longevity

Case Studies

  • Cellular Stability Hypothesis : A study proposed by Venn-Watson suggests that maintaining adequate levels of this compound is crucial for cellular stability and longevity. Deficiencies may lead to increased susceptibility to age-related diseases such as type 2 diabetes and cardiovascular conditions .
  • Cardiovascular Risk Reduction : An analysis indicated that higher plasma levels of this compound correlate with a significantly lower risk of cardiovascular diseases (CVD). Each standard deviation increase in this compound was associated with a 19% reduction in CVD risk .
  • Cancer Research : In vitro studies demonstrated that this compound effectively reduces the viability of breast cancer stem-like cells, suggesting its potential as a therapeutic agent against aggressive cancer phenotypes .

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating pentadecanoic acid from natural sources?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by purification via column chromatography or crystallization. For example, this compound was first isolated from Zanthoxylum oxyphylla using ethanol extraction and confirmed via 1H^1H-NMR (δ 0.99–2.22 ppm) and melting point analysis (51–53°C) .
  • Key considerations : Ensure purity (>99%) via HPLC or GC-MS, and validate structural identity using spectroscopic techniques .

Q. How can researchers determine the solubility and stability of this compound in experimental settings?

  • Methodology : Solubility varies by solvent: 25 mg/mL in ethanol, 10 mg/mL in DMSO. Prepare stock solutions under inert gas (e.g., nitrogen) to prevent oxidation. Stability testing should include pH, temperature, and light exposure assessments .
  • Protocol : Use dynamic light scattering (DLS) for stability in aqueous buffers and mass spectrometry to detect degradation products .

Q. What standardized protocols exist for quantifying this compound in biological samples?

  • Methodology : Gas chromatography (GC) with flame ionization detection (FID) or LC-MS/MS are gold standards. For plasma, lipid extraction via Folch method followed by derivatization (e.g., methyl esters) enhances sensitivity .
  • Validation : Include internal standards (e.g., d3d_3-labeled this compound) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound modulate JAK2/STAT3 signaling to suppress cancer stem cell proliferation?

  • Experimental design : In MCF-7/SC breast cancer cells, this compound (50–100 µM) reduced STAT3 phosphorylation and downstream targets (e.g., BCL2) via Western blot and qPCR. Use siRNA knockdown to confirm pathway specificity .
  • Contradictions : While some studies report anti-proliferative effects, others note minimal cytotoxicity in non-cancerous cells (e.g., MCF-10A), suggesting context-dependent activity .

Q. What mechanisms explain this compound's role in reversing tamoxifen resistance in ER-negative breast cancer cells?

  • Mechanistic insights : Combined treatment with tamoxifen (10 µM) and this compound (50 µM) restored ER-α expression via HDAC6 inhibition, confirmed by α-tubulin acetylation assays. Epigenetic modulation (e.g., ChIP-seq for histone acetylation) is critical .
  • Data interpretation : Address potential off-target effects using HDAC6-specific inhibitors (e.g., tubastatin A) as controls .

Q. How can contradictory findings on this compound's cardiovascular effects be reconciled?

  • Analysis framework : While clinical trials associate C15:0 supplementation with reduced LDL and fat mass , observational studies link elevated plasma levels to coronary heart disease risk . Confounding factors (e.g., dietary sources, vitamin B12 deficiency) must be stratified in cohort studies .
  • Recommendations : Use Mendelian randomization to disentangle causation from correlation .

Q. What experimental models are optimal for studying this compound's antimicrobial activity against polymicrobial biofilms?

  • Model systems : Candida albicans-Klebsiella pneumoniae biofilms on PDMS surfaces. Assess biofilm inhibition via crystal violet staining and confocal microscopy. Compare efficacy to pentadecanal derivatives .
  • Dosage optimization : Test concentrations (10–200 µM) in RPMI-1640 medium under anaerobic conditions to mimic infection sites .

Q. Methodological Resources

Q. How can stable isotope-labeled this compound (d3d_3-C15:0) enhance metabolic flux studies?

  • Application : Use d3d_3-C15:0 in tracer assays to quantify β-oxidation rates in hepatocytes or adipocytes. Analyze via LC-HRMS with isotopic pattern recognition .

Q. What in vitro assays are recommended for evaluating this compound's impact on gut microbiota composition?

  • Protocol : Co-culture human fecal microbiota with C15:0 (50 µM) in anaerobic chambers. Profile bacterial populations via 16S rRNA sequencing and measure short-chain fatty acid production .

Q. How to design a randomized controlled trial (RCT) assessing this compound's efficacy in metabolic syndrome?

  • Design considerations : Double-blind RCT with C15:0-enriched butter (vs. placebo) in patients with NAFLD. Primary endpoints: MRI-PDFF for liver fat, secondary endpoints: gut microbiome diversity (shotgun metagenomics) .

Properties

IUPAC Name

pentadecanoic acid
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InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)
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InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C15H30O2
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DSSTOX Substance ID

DTXSID2021652
Record name Pentadecanoic acid
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Molecular Weight

242.40 g/mol
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Physical Description

Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid
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CAS No.

1002-84-2
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Melting Point

52.3 °C
Record name Pentadecanoic acid
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Synthesis routes and methods

Procedure details

Lipase (Lipase D10 manufactured by Amano Pharmaceutical Co., Ltd.) (60 mg) was dispersed in 15 ml of glycerol containing 8% v/v of 20 mM citrate buffer (pH 5.5) and 100 mM CaCl2 to form a lower layer, a solution of 375 mg of n-pentadecanoic acid in 50 ml of n-hexane (concentration 7.5 mg/ml) was provided thereon as the upper layer, and the two layers were stirred at 40° C. to carry out an esterification reaction at the interface between the two layers. The crystallizing bottle was maintained at 4° C. to obtain pentadecanoic acid monoglyceride. As a result, it was confirmed that pentadecanoic acid of 95% purity was synthesized.
Quantity
50 mL
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Reaction Step One
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Reaction Step Two
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Quantity
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Retrosynthesis Analysis

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